2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
The compound 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide features a benzamide core linked via a methylene bridge to a 1-(4-methoxyphenyl)-1H-tetrazole moiety.
Properties
IUPAC Name |
2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-12-8-6-11(7-9-12)22-15(19-20-21-22)10-18-16(23)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOQOJQFBHRNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Benzamide Group: The tetrazole derivative is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts and solvents.
Chemical Reactions Analysis
1.1.1. Tetrazole Ring Formation
The 1H-tetrazol-5-yl moiety is typically formed via a [3+2] cycloaddition reaction between a nitrile and sodium azide under catalytic conditions. For example:
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Reagents : Sodium azide (NaN₃), zinc chloride (ZnCl₂) as a catalyst.
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Conditions : Solvent (e.g., dimethylformamide), elevated temperatures.
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Outcome : Formation of the tetrazole ring with a 4-methoxyphenyl substituent at the 1-position .
1.1.2. Attachment of the Benzamide Group
The benzamide group is introduced via nucleophilic acyl substitution:
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Reagents : Benzoyl chloride, base (e.g., triethylamine).
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Conditions : Room temperature or mild heating in a polar aprotic solvent (e.g., dichloromethane).
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Outcome : Formation of the amide bond between the tetrazole and benzamide.
1.2.1. Oxidation Reactions
Tetrazoles are sensitive to strong oxidizers, leading to decomposition:
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Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
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Conditions : Acidic or basic media.
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Products : Liberation of nitrogen gas (N₂) and potential formation of carboxylic acids or ketones.
1.2.2. Reduction Reactions
Reduction of the tetrazole ring can occur under specific conditions:
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Reagents : Lithium aluminum hydride (LiAlH₄).
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Conditions : Anhydrous ether.
1.2.3. Substitution Reactions
The benzamide and methoxyphenyl groups may undergo nucleophilic substitution:
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Reagents : Sodium azide (NaN₃), halide ions.
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Conditions : Polar aprotic solvents (e.g., DMF).
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Products : Substituted tetrazoles or benzamide derivatives .
1.3. Reaction Mechanisms and Conditions
| Reaction Type | Reagents/Conditions | Key Mechanism | Products |
|---|---|---|---|
| Tetrazole Formation | NaN₃, ZnCl₂, elevated temp | [3+2] Cycloaddition | Tetrazole ring with 4-methoxyphenyl group |
| Benzamide Coupling | Benzoyl chloride, Et₃N | Nucleophilic acyl substitution | Amide bond formation |
| Oxidation | KMnO₄, acidic/basic media | Decomposition | N₂ gas, carboxylic acids/ketones |
| Reduction | LiAlH₄, anhydrous ether | Ring reduction | Amine derivatives (e.g., triazoles) |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide exhibit significant antimicrobial properties. For example, studies on derivatives of benzamides have shown effectiveness against various bacterial and fungal strains. The antimicrobial activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays, with results indicating that certain derivatives can outperform standard antibiotics like penicillin and ciprofloxacin .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N9 | 5.85 | Anticancer |
| N18 | 4.53 | Anticancer |
| N1 | 1.27 | Antimicrobial |
| N22 | 2.60 | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound class has been extensively studied. For instance, compounds structurally related to this compound have been tested against human colorectal carcinoma cell lines (HCT116). The results indicate that some derivatives exhibit IC values lower than that of standard chemotherapeutic agents like 5-fluorouracil, suggesting potent anticancer activity .
Case Study 1: Antimicrobial Screening
In a comprehensive study, various derivatives were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that specific structural modifications significantly enhanced the antimicrobial efficacy compared to their parent compounds .
Case Study 2: Anticancer Evaluation
Another study focused on the evaluation of the anticancer properties of tetrazole-containing benzamides against multiple cancer cell lines. The findings revealed that compounds with methoxy substitutions exhibited enhanced selectivity towards cancer cells while showing reduced toxicity towards normal cells .
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Key Compounds for Comparison
4-Chloro-N-[5-Chloro-2-(1H-Tetrazol-5-ylmethoxy)Phenyl]Benzamide (CID 215303) Structure: Benzamide linked via methoxy to a tetrazole ring. Differences: Chloro substituents at positions 4 (benzamide) and 5 (phenyl), with a methoxy linker instead of methylene. The additional chloro substituent could increase lipophilicity .
N-((1-(tert-Butyl)-1H-Tetrazol-5-yl)(4-Methoxyphenyl)Methyl)Prop-2-yn-1-Amine (10b) Structure: Tetrazole with tert-butyl and 4-methoxyphenyl groups, linked to a propargyl amine. Differences: Propargyl and tert-butyl substituents replace benzamide.
4-Benzylthio-2-Chloro-N-(4-Methylphenyl)Benzamide (54, )
- Structure : Benzamide with a triazine-sulfamoyl group and benzylthio substituent.
- Differences : Triazine replaces tetrazole; sulfamoyl and benzylthio groups introduce polar and hydrophobic interactions.
- Impact : The triazine ring may alter electronic properties, affecting binding affinity in biological targets .
Spectroscopic and Physicochemical Properties
*Hypothetical data based on analogs.
Functional Group Impact on Properties
- Tetrazole vs. Triazine/Thiadiazole : Tetrazoles offer superior hydrogen-bonding capacity and metabolic resistance compared to triazines or thiadiazoles, which may degrade more readily .
- Chloro vs. Methoxy Substituents : Chloro groups increase lipophilicity and electron-withdrawing effects, while methoxy groups enhance solubility and electron-donating properties .
Biological Activity
2-Chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various phenyl(2H-tetrazol-5-yl)methanamine derivatives, compounds similar to this compound demonstrated notable antifungal activity against several strains, including Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Related Tetrazole Derivatives
| Compound Name | Microbial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Candida albicans | 15 mm |
| Compound B | Aspergillus niger | 12 mm |
| 2-Chloro... | Staphylococcus aureus | 18 mm |
Anticancer Properties
The anticancer potential of tetrazole derivatives has been explored in various studies. Specifically, compounds with similar structural features have shown effectiveness against different cancer cell lines. For instance, a study highlighted that certain tetrazole derivatives inhibited the growth of human cancer cells by inducing apoptosis through the activation of caspases .
Case Study:
In vitro studies on human breast cancer cell lines (MCF-7) treated with tetrazole derivatives resulted in significant reductions in cell viability, suggesting that these compounds may interfere with cancer cell proliferation mechanisms .
The mechanism of action for this compound likely involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to bind effectively to enzyme active sites or receptor binding pockets, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways .
Synthesis and Characterization
The synthesis of this compound typically involves coupling reactions where the tetrazole moiety is introduced through established methods such as the use of isocyanides or azides . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Table 2: Characterization Data
| Technique | Result |
|---|---|
| NMR (1H) | δ 7.35 – 7.32 (m, 2H), δ 6.88 (d, J = 7.9 Hz, 1H) |
| Mass Spectrometry | m/z calcd for C16H17ClN4O: 334.2026, found: 334.2021 |
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, and what challenges arise during purification?
The compound can be synthesized via [3+2] cycloaddition of tetrazole precursors with nitriles, as demonstrated in similar tetrazole-containing scaffolds. For example, trimethylsilyl azide and dibutyltin oxide are effective reagents for tetrazole ring formation, yielding products with high tolerance for functional groups (e.g., amino, amido) . Challenges include isolating by-products like N-((1-(2-(methylamino)-2-oxoethyl)-1H-tetrazol-5-yl)(1H-tetrazol-5-yl)methyl)benzamide, which require optimized column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical to confirm structural integrity .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, leveraging its robustness in handling small-molecule data even with high twinning or resolution limitations. SHELXTL (Bruker AXS version) is suitable for data processing and visualization . For accurate hydrogen placement, employ riding models or neutron diffraction if heavy atoms dominate. PXRD can validate bulk crystallinity post-synthesis .
Q. What spectroscopic techniques are essential for characterizing the compound’s structural motifs?
- NMR : ¹H/¹³C NMR to confirm the benzamide backbone and methoxyphenyl substituents. Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetrazole-methyl linkage .
- IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to validate the molecular formula .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Targeted Modifications : Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., fluoro, nitro) to enhance receptor binding. Adjust the tetrazole-methyl linker length to probe steric effects .
- In Silico Screening : Use AutoDock Vina for docking studies against target enzymes (e.g., bacterial pptases). Set up grid maps covering the active site (20 ų box) and apply Lamarckian genetic algorithm parameters (exhaustiveness=32) . Validate top poses with MD simulations (AMBER/NAMD) to assess binding stability .
Q. What experimental strategies resolve contradictions between computational binding predictions and in vitro bioassay results?
- False Positives : Re-dock the compound using induced-fit models (e.g., Schrödinger’s IFD) to account for receptor flexibility .
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended targets.
- Solubility Limitations : Measure logP (shake-flask method) and adjust formulation using co-solvents (e.g., DMSO/PEG) or prodrug strategies .
Q. How can the compound’s potential as a CNS-penetrant therapeutic agent be evaluated?
- Blood-Brain Barrier (BBB) Assays : Use parallel artificial membrane permeability assays (PAMPA-BBB) with a threshold of >4.0×10⁻⁶ cm/s. Validate with in vivo brain/plasma ratio studies in rodents .
- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS quantification. Monitor for demethylation of the methoxyphenyl group, a common metabolic pathway .
Q. What crystallization conditions favor high-quality single crystals for this compound?
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/methanol). Avoid high-polarity solvents that may induce precipitation.
- Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours improves crystal lattice formation.
- Additives : Introduce trace ethyl acetate to reduce nucleation density .
Methodological Notes
- Synthesis Optimization : Replace POCl₃ with milder cyclizing agents (e.g., CDI) to reduce side reactions in amide bond formation .
- Data Contradictions : Cross-validate NMR and X-ray data using DFT calculations (Gaussian 16) to reconcile electronic environment discrepancies .
- Toxicity Screening : Use zebrafish embryos for rapid in vivo toxicity profiling (LC₅₀, teratogenicity) before murine studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
